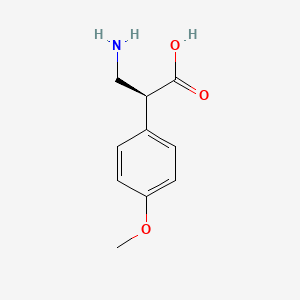

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy-substituted phenyl group, and a propionic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Amino alcohols.

Substitution: Substituted amino acids.

科学研究应用

Overview and Properties

- Chemical Structure : (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid has a molecular formula of C10H13NO3 and a molecular weight of approximately 195.22 g/mol.

- IUPAC Name : this compound.

- CAS Number : 70601-63-7.

Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis. Its structural properties allow for the creation of complex peptides with high purity and yield, making it valuable in the development of therapeutic peptides.

Drug Development

The unique structure of this compound is instrumental in designing novel pharmaceuticals. It has been explored for its potential in targeting specific biological pathways, particularly in neuropharmacology and oncology.

Bioconjugation

This compound can facilitate the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems. Its reactivity allows for the development of advanced therapeutic modalities.

Neuroscience Research

In neurobiology, this compound is utilized in studies related to neuroactive peptides. It aids in understanding neurological functions and exploring potential treatments for disorders such as Alzheimer's disease and Parkinson's disease.

Material Science

The properties of this compound are leveraged to create advanced materials, including polymers with tailored functionalities for various applications in biotechnology and nanotechnology.

Comparative Analysis of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Key building block for synthesizing complex peptides | Used in developing therapeutic peptides for cancer treatment |

| Drug Development | Design of pharmaceuticals targeting specific pathways | Investigated for neuroprotective agents |

| Bioconjugation | Attachment of biomolecules to enhance functionality | Development of targeted drug delivery systems |

| Neuroscience Research | Understanding neurological functions through neuroactive peptides | Studies on effects in neurodegenerative diseases |

| Material Science | Creation of advanced materials with tailored functionalities | Polymers used in drug delivery systems |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of oxidative stress. The findings indicated that this compound significantly reduced markers of oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy-phenyl group can participate in hydrophobic interactions, enhancing binding affinity . These interactions can modulate enzyme activity and influence metabolic pathways.

相似化合物的比较

®-3-Amino-2-phenyl-propionic acid: Lacks the methoxy group, resulting in different chemical properties and biological activity.

®-3-Amino-2-(4-hydroxy-phenyl)-propionic acid: Contains a hydroxy group instead of a methoxy group, leading to variations in reactivity and solubility.

Uniqueness: ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .

生物活性

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, also referred to as a derivative of phenylalanine, has garnered attention for its diverse biological activities. This compound features a chiral center and is characterized by the presence of an amino group, a methoxy-substituted aromatic ring, and a propanoic acid backbone. Its structural attributes suggest potential neuroprotective, antioxidant, and antimicrobial properties.

Structural Characteristics

The molecular formula of this compound is C12H15NO3, with a molecular weight of 221.25 g/mol. The presence of the methoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and receptors.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties attributed to the hydroxyl and methoxy groups allow for the neutralization of free radicals, potentially mitigating neuronal damage.

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Preliminary studies suggest that it may possess significant antioxidant capabilities, surpassing some well-known antioxidants like ascorbic acid . This property is essential for maintaining cellular health and preventing oxidative stress-related damage.

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored, particularly against various bacterial strains. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity . The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance or diminish antibacterial efficacy.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| L-Tyrosine | Hydroxylated phenylalanine | Precursor for neurotransmitters | Lacks methoxy group |

| L-DOPA | Hydroxylated form of tyrosine | Parkinson's disease treatment | Contains catechol structure |

| 4-Methoxyphenylalanine | Similar aromatic ring with amine | Antioxidant properties | Lacks hydroxyl group |

| This compound | Amino group and methoxy-substituted ring | Neuroprotective and antioxidant | Enhanced lipophilicity |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on target proteins, while the methoxy-substituted phenyl ring may engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways .

Case Studies

Several studies have investigated the effects of this compound in vitro and in vivo:

- Neuroprotection : In a study assessing neuroprotective agents, derivatives similar to this compound were shown to reduce neuronal cell death in models of oxidative stress.

- Antioxidant Efficacy : A comparative analysis demonstrated that certain derivatives exhibited an antioxidant capacity 1.37 times greater than ascorbic acid when tested against DPPH radicals .

- Antimicrobial Testing : In laboratory settings, derivatives were evaluated against common bacterial strains, revealing MIC values that indicate significant antibacterial activity .

属性

IUPAC Name |

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIUONFSONQNP-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。